molecular formula C13H14FN3O B1439785 2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 1181312-72-0

2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B1439785
M. Wt: 247.27 g/mol
InChI Key: MYLBHOZLVCNXDS-UHFFFAOYSA-N
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Description

2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family of compounds. It is a white, crystalline solid with a molecular weight of 310.31 g/mol and a melting point of 131-132°C. This compound is used in a variety of synthetic organic chemistry applications, such as drug synthesis and as an intermediate in the production of pharmaceuticals. It has also been used in the synthesis of other heterocyclic compounds, such as imidazolines and imidazoles.

Scientific Research Applications

Synthesis and Reactions

The pyridazinone compound "2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one" can be synthesized from various precursors and has been involved in the creation of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones. These compounds undergo various reactions to form new derivatives, though some showed almost negligible antimicrobial activities (Alonazy et al., 2009).

Biological Activities and Applications

Anticancer, Antiangiogenic, and Antioxidant Properties

Pyridazinones are recognized for their broad spectrum of biological activities. New derivatives of this class have shown inhibitory effects on human cancer cell lines, significant antiangiogenic activity against various cytokines involved in tumor progression, and antioxidant activities. These findings indicate potential therapeutic applications for these compounds (Kamble et al., 2015).

Polymers and Material Sciences

Synthesis and Characterization of Polymers

The compound and its derivatives are utilized in the synthesis of novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s. These polymers, synthesized through polycondensation reactions, exhibit a range of thermal stability and are potential materials for various high-performance applications due to their good solubility and film-forming ability (Xu et al., 2006).

Pharmaceutical Research and Drug Design

Drug Discovery and Molecular Docking

The compound's derivatives are explored for their potential in drug discovery, especially in cancer treatment. In vitro studies, antioxidant activity assessment, and molecular docking methods are employed to understand the interaction of these compounds with biological targets and to predict their efficacy as drugs (Mehvish & Kumar, 2022).

Pesticide Development and Plant Protection

Juvenile Hormone-Like Activity in Pest Control

Certain 3(2H)-pyridazinone derivatives exhibit juvenile hormone-like activity, which is critical in controlling pests like leafhoppers and planthoppers. These compounds can inhibit the metamorphosis in these pests, offering a new approach to pest control in agriculture (Miyake & Oguia, 1992).

properties

IUPAC Name

2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-4-2-10(3-5-11)12-6-7-13(18)17(16-12)9-1-8-15/h2-7H,1,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLBHOZLVCNXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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